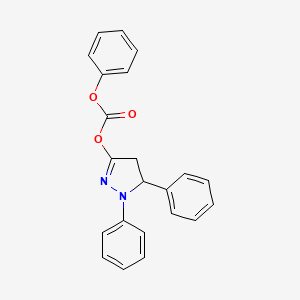![molecular formula C10H21N2+ B14368916 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium CAS No. 90827-82-0](/img/structure/B14368916.png)
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium is a bicyclic organic compound with the molecular formula C10H20N2. This compound is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at specific positions. It is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium typically involves the reaction of 1,6-diazabicyclo[4.4.1]undecane with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions.
Biology: Studied for its potential as a biological probe due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium involves its interaction with specific molecular targets. The compound can act as a nucleophile or base, facilitating various chemical transformations. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diazabicyclo[4.4.1]undecane: A precursor to 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound used as a catalyst and base in organic synthesis.
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation enhances its stability and makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
90827-82-0 |
|---|---|
Molekularformel |
C10H21N2+ |
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
1-methyl-6-aza-1-azoniabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C10H21N2/c1-12-8-4-2-6-11(10-12)7-3-5-9-12/h2-10H2,1H3/q+1 |
InChI-Schlüssel |
HEIYPTRJQKTEGD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CCCCN(C1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


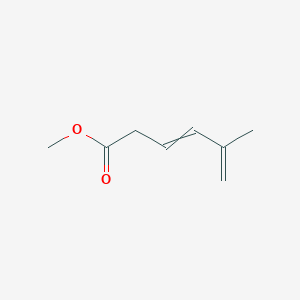
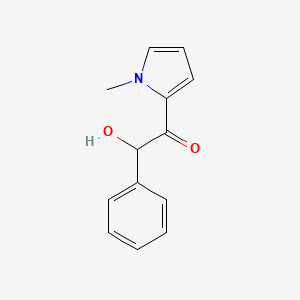
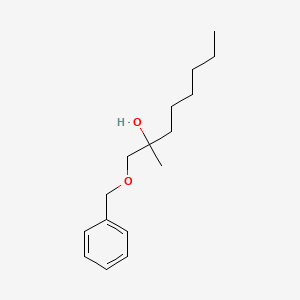
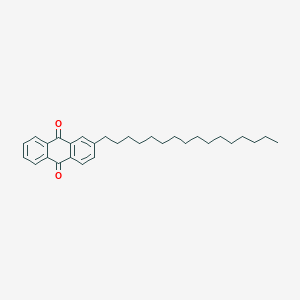
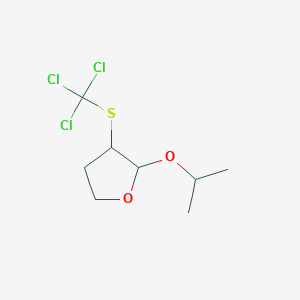
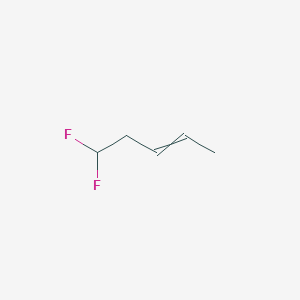
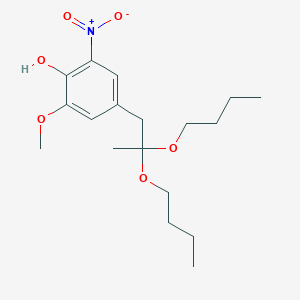
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
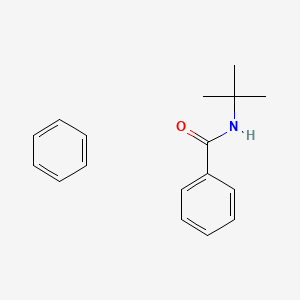
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
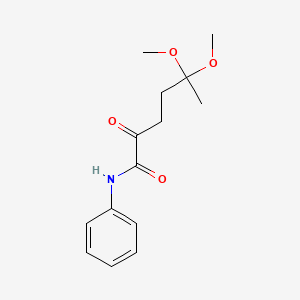
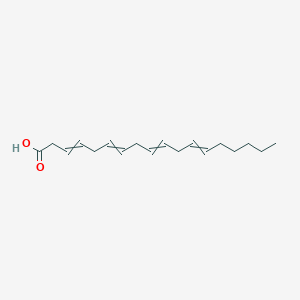
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
